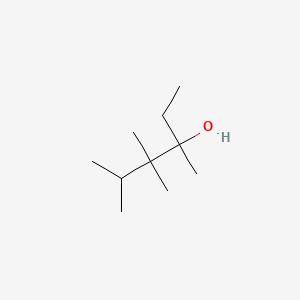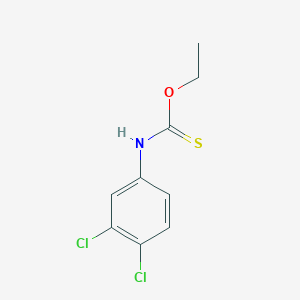
2,2'-(2-Methylpropane-1,1-diyl)diphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(2-Methylpropane-1,1-diyl)diphenol is a synthetic organic compound known for its unique chemical structure and properties. It is a type of bisphenol, which is a class of compounds characterized by two hydroxyphenyl functionalities. This compound is used in various industrial applications due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2-Methylpropane-1,1-diyl)diphenol typically involves the condensation reaction of phenol with acetone in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 2,2’-(2-Methylpropane-1,1-diyl)diphenol is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The process involves the same basic reaction as in the laboratory synthesis but optimized for large-scale production.
化学反应分析
Types of Reactions
2,2’-(2-Methylpropane-1,1-diyl)diphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces hydroquinones.
科学研究应用
2,2’-(2-Methylpropane-1,1-diyl)diphenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of polymers and other complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Research is ongoing into its potential therapeutic applications and its effects on human health.
Industry: It is used in the production of plastics, resins, and other materials due to its stability and reactivity.
作用机制
The mechanism by which 2,2’-(2-Methylpropane-1,1-diyl)diphenol exerts its effects involves its interaction with various molecular targets. It can bind to hormone receptors, mimicking or blocking the action of natural hormones. This interaction can disrupt normal hormonal signaling pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
Bisphenol A: A well-known compound with similar structure and properties.
Bisphenol S: Another bisphenol with different substituents on the phenyl rings.
Bisphenol F: Similar to bisphenol A but with a different central linking group.
Uniqueness
2,2’-(2-Methylpropane-1,1-diyl)diphenol is unique due to its specific substituents and the resulting chemical properties. Its stability and reactivity make it particularly useful in industrial applications, and its potential biological effects are of significant interest in scientific research.
属性
CAS 编号 |
67897-10-3 |
|---|---|
分子式 |
C16H18O2 |
分子量 |
242.31 g/mol |
IUPAC 名称 |
2-[1-(2-hydroxyphenyl)-2-methylpropyl]phenol |
InChI |
InChI=1S/C16H18O2/c1-11(2)16(12-7-3-5-9-14(12)17)13-8-4-6-10-15(13)18/h3-11,16-18H,1-2H3 |
InChI 键 |
GNECNKSOMNJZKM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C1=CC=CC=C1O)C2=CC=CC=C2O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


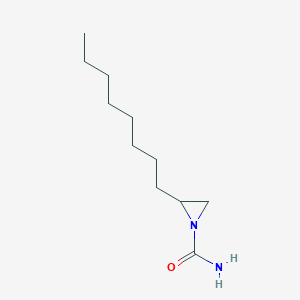
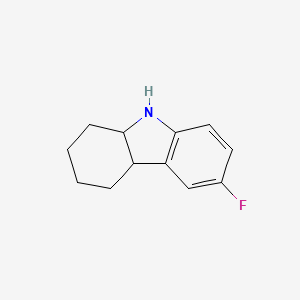
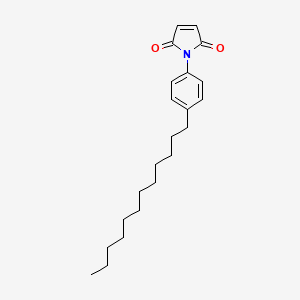
![4-[2-(6-Nitro-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14466430.png)
![Pyrido[3,2-c]pyridazine-1,2-dicarboxylic acid, 3,4-dihydro-, diethyl ester](/img/structure/B14466444.png)
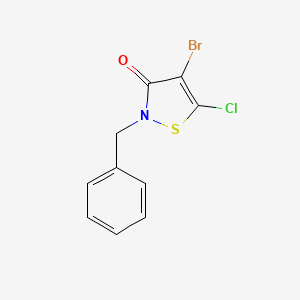
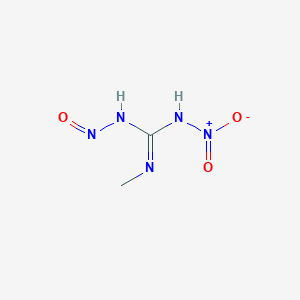
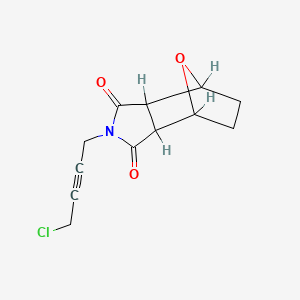

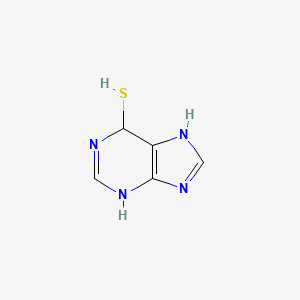
![{[Bromo(diphenyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14466472.png)
